5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H9ClF3NO2 and its molecular weight is 339.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione serves as a starting material for synthesizing various heterocyclic compounds. Tribak et al. (2017) discussed synthesizing derivatives of 5-Chloroisatin, highlighting its utility in creating heterocyclic compounds used in drug synthesis. The derivatives are determined by spectroscopy methods, indicating the compound's role in complex chemical processes (Tribak et al., 2017).
Crystal Structures and Molecular Interactions
The crystal structures and molecular interactions of this compound derivatives have been extensively studied. For instance, Kaynak et al. (2013) synthesized and analyzed the structures of certain 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone compounds, revealing intricate hydrogen bonding and molecular frameworks (Kaynak et al., 2013).
Antioxidant and Anticancer Properties
The compound and its derivatives exhibit significant antioxidant and anticancer properties. For instance, Ermut et al. (2014) synthesized 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives and tested their ability to inhibit lipid peroxidation and scavenge radicals. These compounds also showed promising growth inhibitions against certain cancer cell lines (Ermut et al., 2014).
Antimicrobial and Antifungal Activities
This compound derivatives also demonstrate antimicrobial and antifungal activities. For instance, Khalid et al. (2020) synthesized isatin-derived ligands and their metal chelates, which showed enhanced biological activity against selected fungal and bacterial species compared to uncomplexed ligands (Khalid et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The trifluoromethyl group in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 3397 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
5-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-11-4-5-13-12(7-11)14(22)15(23)21(13)8-9-2-1-3-10(6-9)16(18,19)20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQIJHRKAZYGGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382378 |
Source
|
Record name | 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-26-2 |
Source
|
Record name | 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.